molecular formula C19H22N4O4 B14951281 N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide

N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B14951281
M. Wt: 370.4 g/mol
InChI Key: KDVLTOPQLRFEBG-WSDLNYQXSA-N
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Description

N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility in various chemical reactions and their applications in different fields of science.

Preparation Methods

The synthesis of N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide involves several steps. One common method is the condensation reaction between N-benzoyl glycine and 3-aminoacetophenone . The reaction typically occurs in the presence of a suitable catalyst and under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with metal ions. The compound acts as a tridentate ligand, binding to metal ions through the hydrazidic carbonyl oxygen, azomethine nitrogen, and amine nitrogen . This coordination can influence the electronic properties of the metal ions and affect their reactivity and stability.

Comparison with Similar Compounds

N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide can be compared with other Schiff bases, such as N-{2-[(2E)-2-(3-Hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide . While both compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their chemical properties and applications. The presence of methoxy groups in this compound, for example, can enhance its electron-donating ability and influence its reactivity in chemical reactions.

Similar Compounds

These compounds, while similar in structure, exhibit unique properties and applications, making each one valuable for specific scientific and industrial purposes.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H22N4O4/c1-12(13-5-4-6-15(20)9-13)22-23-18(24)11-21-19(25)14-7-8-16(26-2)17(10-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25)(H,23,24)/b22-12+

InChI Key

KDVLTOPQLRFEBG-WSDLNYQXSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C2=CC(=CC=C2)N

Canonical SMILES

CC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC(=CC=C2)N

Origin of Product

United States

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